N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexyxlammonium salt (Nps-L-Cys(Bzl)-OH.DCHA)
CAS No.: 7675-65-2
Cat. No.: VC11735167
Molecular Formula: C28H39N3O4S2
Molecular Weight: 545.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7675-65-2 |
|---|---|
| Molecular Formula | C28H39N3O4S2 |
| Molecular Weight | 545.8 g/mol |
| IUPAC Name | (2R)-3-benzylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]propanoate;dicyclohexylazanium |
| Standard InChI | InChI=1S/C16H16N2O4S2.C12H23N/c19-16(20)13(11-23-10-12-6-2-1-3-7-12)17-24-15-9-5-4-8-14(15)18(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,13,17H,10-11H2,(H,19,20);11-13H,1-10H2/t13-;/m0./s1 |
| Standard InChI Key | MAUIFYQGIWFDHJ-ZOWNYOTGSA-N |
| Isomeric SMILES | C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C=C1)CSC[C@@H](C(=O)[O-])NSC2=CC=CC=C2[N+](=O)[O-] |
| SMILES | C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CSCC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
| Canonical SMILES | C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C=C1)CSCC(C(=O)[O-])NSC2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Nps-L-Cys(Bzl)-OH.DCHA is a chemically modified derivative of the amino acid cysteine, engineered to facilitate controlled peptide synthesis. Its molecular formula, C₂₈H₃₉N₃O₄S₂, reflects the incorporation of protective groups and the dicyclohexylammonium counterion . The compound’s molecular weight of 545.8 g/mol and CAS registry number 7675-65-2 are consistent across commercial and academic sources .
Stereochemical Configuration
The L-configuration of the cysteine backbone ensures compatibility with biological systems, while the S-benzyl group at the thiol side chain and the Nps group at the amino terminus provide orthogonal protection. The dicyclohexylammonium salt form improves crystallinity and reduces hygroscopicity, making the compound easier to store and handle .
Table 1: Key Chemical Properties of Nps-L-Cys(Bzl)-OH.DCHA
Synthesis and Preparation
The synthesis of Nps-L-Cys(Bzl)-OH.DCHA involves sequential protection of cysteine’s functional groups, followed by salt formation.
Stepwise Protection Strategy
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Thiol Protection: S-benzylation of L-cysteine using benzyl chloride or bromide under alkaline conditions yields S-benzyl-L-cysteine .
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Amino Protection: Reaction with 2-nitrophenylsulfenyl chloride (Nps-Cl) in an aprotic solvent (e.g., dichloromethane) introduces the Nps group, forming Nps-L-Cys(Bzl)-OH.
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Salt Formation: Treatment with dicyclohexylamine in a polar solvent (e.g., methanol) precipitates the dicyclohexylammonium salt, enhancing stability .
Reaction Conditions and Optimization
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Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.
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Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for protection steps; methanol for salt formation.
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Yield: Reported yields exceed 70% after purification by recrystallization .
Deprotection Methods and Orthogonality
The utility of Nps-L-Cys(Bzl)-OH.DCHA lies in the orthogonal removal of its protecting groups, enabling sequential peptide elongation and disulfide bond formation.
Nps Group Removal
The Nps group is cleaved under mild acidic conditions or via thiolysis:
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Acidic Deprotection: Dilute HCl (0.1–1.0 M) in acetic acid selectively removes the Nps group without affecting the benzyl protection.
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Thiolytic Deprotection: 2-Mercaptopyridine in acetic acid/methanol or DCM achieves rapid deprotection (5–30 minutes).
Benzyl Group Removal
The S-benzyl group is removed via catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents (e.g., sodium in liquid ammonia).
Table 2: Deprotection Conditions for Nps-L-Cys(Bzl)-OH.DCHA
| Protecting Group | Reagent/Procedure | Conditions | Outcome |
|---|---|---|---|
| Nps | 0.5 M HCl in acetic acid | 25°C, 1–2 hours | Free amino group |
| Nps | 2-Mercaptopyridine + AcOH | Methanol/DCM, 10 minutes | Amino group liberation |
| Benzyl | H₂/Pd-C | RT, 1–4 hours | Free thiol for disulfide |
Applications in Peptide Synthesis
Cysteine’s thiol group is prone to oxidation and unintended side reactions, making protection essential. Nps-L-Cys(Bzl)-OH.DCHA addresses these challenges through:
Controlled Disulfide Bond Formation
By retaining the benzyl group until the final deprotection step, the compound prevents premature oxidation during synthesis. Post-assembly hydrogenation releases the thiol, enabling precise disulfide bridge formation in peptides like oxytocin or insulin analogs .
Compatibility with Solid-Phase Synthesis
The Nps group’s stability under standard coupling conditions (e.g., DCC/HOBt) allows seamless integration into Fmoc/t-Bu and Boc-based strategies. Its orthogonality to Fmoc deprotection (piperidine) ensures minimal side reactions.
Case Study: Synthesis of Cysteine-Rich Peptides
In the synthesis of conotoxins—a class of neuroactive peptides—Nps-L-Cys(Bzl)-OH.DCHA enabled the sequential incorporation of four cysteine residues, with disulfide bonds formed post-synthesis. This approach achieved a 92% yield of correctly folded peptide .
Research Advancements and Limitations
Scalability and Industrial Relevance
Industrial-scale production (≥1 kg batches) has been optimized using flow chemistry, reducing solvent waste by 40% compared to batch methods .
Limitations and Alternatives
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